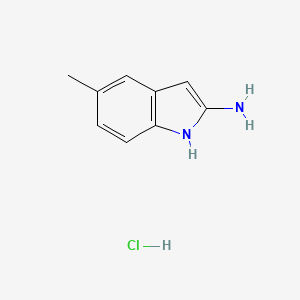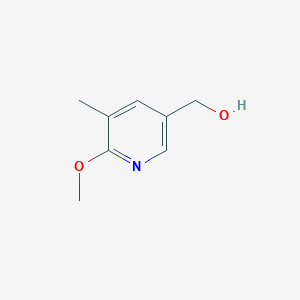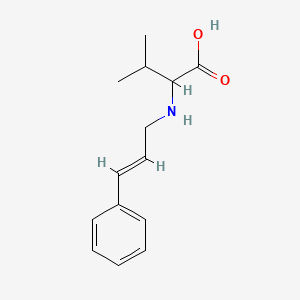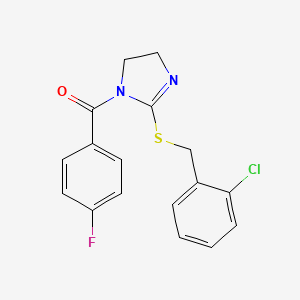
3,3-Difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NCRW0005-F05 is a synthetic organic compound that acts as a potent antagonist of the G-protein coupled receptor 139 (GPR139). This compound has garnered significant interest due to its high affinity for GPR139, making it a valuable tool in pharmacological research .
Preparation Methods
The synthesis of NCRW0005-F05 involves several steps, starting with the preparation of the core azetidinone structure. The key synthetic route includes the following steps:
Formation of the azetidinone ring: This involves the cyclization of a suitable precursor under controlled conditions.
Introduction of the difluoro and methoxyphenyl groups: These groups are introduced through substitution reactions using appropriate reagents.
Final purification: The compound is purified to achieve a high level of purity, typically greater than 99%
Industrial production methods for NCRW0005-F05 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
NCRW0005-F05 undergoes several types of chemical reactions, including:
Substitution reactions: The introduction of the difluoro and methoxyphenyl groups is achieved through substitution reactions.
Oxidation and reduction reactions: These reactions may be used to modify the functional groups on the azetidinone ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products
Common reagents used in these reactions include halogenating agents, reducing agents, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NCRW0005-F05 has a wide range of scientific research applications, including:
Pharmacological research: As a high-affinity antagonist of GPR139, NCRW0005-F05 is used to study the physiological and pathological roles of this receptor in various systems.
Diabetes and obesity research:
Neurological research: NCRW0005-F05 is used to investigate the role of GPR139 in neurological conditions, including Parkinson’s disease.
Mechanism of Action
NCRW0005-F05 exerts its effects by binding to and antagonizing GPR139. This receptor is involved in various physiological processes, including the regulation of neurotransmitter release and metabolic pathways. By blocking GPR139, NCRW0005-F05 can modulate these processes, making it a valuable tool for studying the underlying mechanisms of diseases .
Comparison with Similar Compounds
NCRW0005-F05 is unique due to its high affinity and specificity for GPR139. Similar compounds include:
NCRW0008-C04: Another antagonist of GPR139 with a similar core structure but different substituents.
NCRW0095: A compound with a different scaffold but also acts as a GPR139 antagonist.
These compounds share similar pharmacological profiles but differ in their chemical structures and specific binding affinities.
Properties
IUPAC Name |
3,3-difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c1-21-13-9-7-11(8-10-13)14-16(17,18)15(20)19(14)12-5-3-2-4-6-12/h2-10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIIYUSGINMZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide](/img/structure/B2537215.png)
![3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2537218.png)

![methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2537221.png)
![N-Ethyl-N-[2-oxo-2-[[(1S)-1-thiophen-2-ylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2537223.png)



![1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2537231.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537232.png)
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)

![2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid](/img/structure/B2537236.png)

